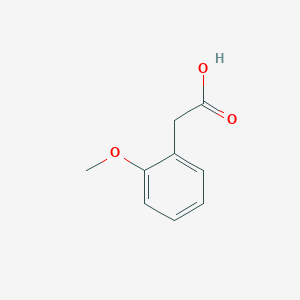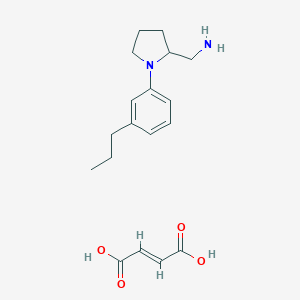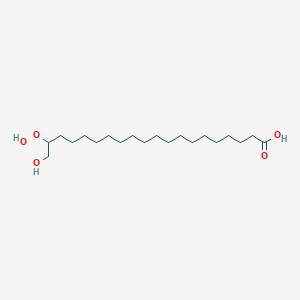
19-Hydroperoxy-20-hydroxyarachidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroperoxy-20-hydroxyarachidic acid (19-Hp-20-HETE) is a bioactive lipid molecule that belongs to the family of arachidonic acid metabolites. It is formed by the action of lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid. 19-Hp-20-HETE has been found to possess a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 19-Hp-20-HETE is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to inhibit the activity of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a key role in the regulation of angiogenesis. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
19-Hp-20-HETE has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to regulate blood pressure and renal function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 19-Hp-20-HETE in lab experiments is that it is a bioactive lipid molecule that can be synthesized in vitro. This allows for the production of large quantities of the molecule for use in experiments. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of studying 19-Hp-20-HETE is that its synthesis is a complex process that involves several enzymatic reactions. This can make it difficult to produce the molecule in large quantities.
Orientations Futures
There are several future directions for the study of 19-Hp-20-HETE. One direction is the development of drugs that target the molecule for the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Another direction is the elucidation of the details of the molecule's synthesis, which could lead to a better understanding of its biological activities. Additionally, further research is needed to fully understand the molecule's mechanism of action and its role in the regulation of blood pressure and renal function.
Méthodes De Synthèse
19-Hp-20-HETE can be synthesized by the action of lipoxygenase on arachidonic acid. Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipid molecules. The synthesis of 19-Hp-20-HETE is a complex process that involves several enzymatic reactions. The exact mechanism of its synthesis is not fully understood, and further research is needed to elucidate the details of this process.
Applications De Recherche Scientifique
19-Hp-20-HETE has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has also been shown to have a role in the regulation of blood pressure and renal function. 19-Hp-20-HETE has been studied in various disease models, including cancer, cardiovascular disease, and inflammatory disorders. Its potential therapeutic applications make it an attractive target for drug development.
Propriétés
Numéro CAS |
143304-82-9 |
|---|---|
Nom du produit |
19-Hydroperoxy-20-hydroxyarachidic acid |
Formule moléculaire |
C20H40O5 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
19-hydroperoxy-20-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23) |
Clé InChI |
CJVPAQARMOWPLF-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
SMILES canonique |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
Synonymes |
19-HOO-20-OHAA 19-hydroperoxy-20-hydroxyarachidic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



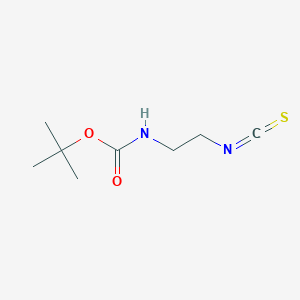
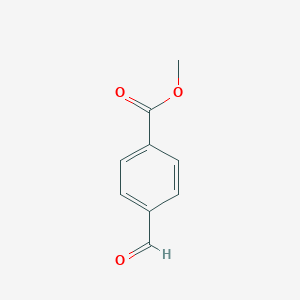
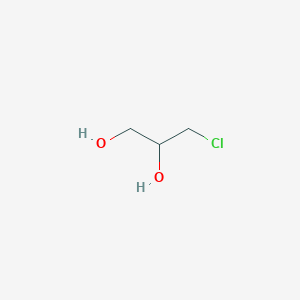
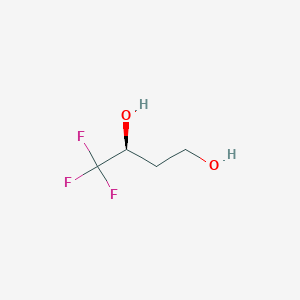
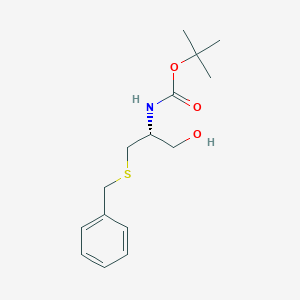
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
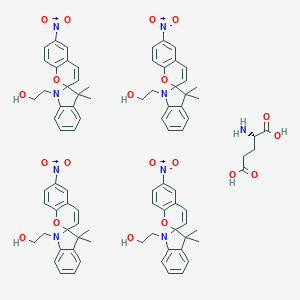
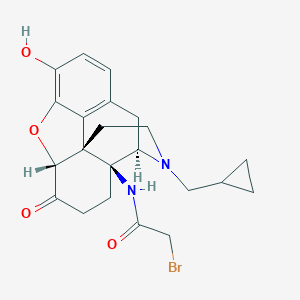
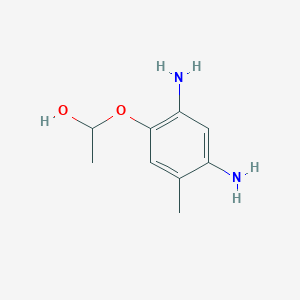
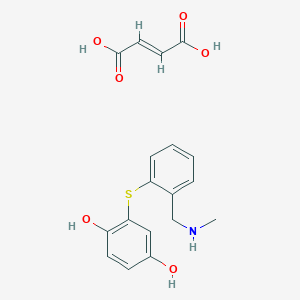
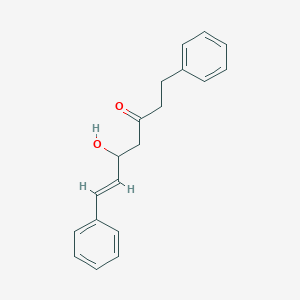
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
